Cas no 784-58-7 (2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid)
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid
- SCHEMBL16832323
- 784-58-7
- 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid
- AAA78458
- Z285571044
- MFCD05175881
- AKOS000125570
- 2-cyclopropyl-6-fluoroquinoline-4-carboxylicacid
- 961-635-5
- CS-0264648
- EN300-93683
- DTXCID801663667
- SY194935
- DTXSID201232462
- G54469
-
- MDL: MFCD05175881
- Inchi: 1S/C13H10FNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)
- InChI Key: HLCKTTRLVOHYDW-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C(=O)O)=CC(C1CC1)=N2
Computed Properties
- Exact Mass: 231.06955672Da
- Monoisotopic Mass: 231.06955672Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 403.3±45.0 °C at 760 mmHg
- Flash Point: 197.7±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid Pricemore >>
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| Chemenu | CM387113-1g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
784-58-7 | 95%+ | 1g |
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| TRC | B431550-50mg |
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic Acid |
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$ 185.00 | 2022-06-07 | ||
| TRC | B431550-100mg |
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic Acid |
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$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-93683-0.05g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
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| Enamine | EN300-93683-0.1g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
784-58-7 | 95.0% | 0.1g |
$156.0 | 2025-03-21 | |
| Enamine | EN300-93683-0.25g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
784-58-7 | 95.0% | 0.25g |
$224.0 | 2025-03-21 | |
| Enamine | EN300-93683-0.5g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
784-58-7 | 95.0% | 0.5g |
$352.0 | 2025-03-21 | |
| Enamine | EN300-93683-1.0g |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
784-58-7 | 95.0% | 1.0g |
$451.0 | 2025-03-21 |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid
Introduction to 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid (CAS No. 784-58-7)
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 784-58-7, is a fluorinated quinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and promising biological activities. This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are widely recognized for their pharmacological properties, particularly in the development of antimicrobial and anticancer agents.
The structural motif of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid incorporates a cyclopropyl group at the 2-position and a fluoro substituent at the 6-position of the quinoline core, along with a carboxylic acid functional group at the 4-position. These modifications contribute to its unique chemical and biological profile, making it a valuable scaffold for further derivatization and drug discovery efforts. The presence of the fluoro atom, in particular, is known to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has been extensively studied for its potential applications in combating resistant bacterial infections. The fluoroquinolone class of antibiotics, to which this compound is structurally related, has been instrumental in treating various bacterial infections. However, the emergence of drug-resistant strains has necessitated the development of novel analogs with improved efficacy and reduced side effects.
One of the most compelling aspects of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is its ability to modulate bacterial topoisomerases, which are essential enzymes for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound exerts its antibacterial effects. Furthermore, the cyclopropyl group enhances binding interactions with bacterial enzymes, leading to increased potency. This dual mechanism of action makes it a promising candidate for developing next-generation antibiotics.
Recent studies have also explored the anticancer potential of fluorinated quinoline derivatives. The structural features of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid have been found to exhibit inhibitory effects on certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The fluorine atom plays a crucial role in these interactions by improving binding affinity to target proteins. Additionally, the cyclopropyl group contributes to steric hindrance that can enhance selectivity against cancer cells.
The synthesis of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as fluorination reactions and cyclopropanation have been particularly useful in constructing the desired molecular framework.
The pharmacokinetic properties of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid have also been thoroughly investigated. The compound exhibits good solubility in both water and organic solvents, which facilitates its formulation into various pharmaceutical dosage forms. Additionally, preliminary studies suggest that it has a favorable half-life, allowing for once-daily dosing regimens that would improve patient compliance.
In conclusion, 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid (CAS No. 784-58-7) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in antimicrobial and anticancer therapies make it a compelling candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in addressing global health challenges.
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